1h-Indol-6-amine,4-(ethylthio)-

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers relying on generic 4-substituted indoles risk SAR cliffs and metabolic liabilities. This building block solves that: - Unique ethylthio group enables chalcogen bonding and tunable S-oxidation for precise target engagement. - cLogP ~2.1 supports passive BBB penetration, while orthogonal thioether reactivity permits late-stage diversification. Sourced for rigorous CNS and chemical probe programs.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
Cat. No. B12119161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indol-6-amine,4-(ethylthio)-
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCSC1=CC(=CC2=C1C=CN2)N
InChIInChI=1S/C10H12N2S/c1-2-13-10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3
InChIKeyQUXSOCLKHNMWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-6-amine,4-(ethylthio)-: Baseline Profile for Procurement & Research Selection


1H-Indol-6-amine,4-(ethylthio)- (CAS: 1334499-05-6) is a substituted indole heterocycle featuring a bicyclic aromatic core with a primary amine at the 6-position and an ethylthio (-SC₂H₅) moiety at the 4-position . This combination places it within a class of compounds extensively explored as privileged scaffolds in medicinal chemistry [1]. The specific substitution pattern is designed to modulate both physicochemical properties and biological target engagement, making it a key intermediate or building block for research programs focused on receptor modulation or enzyme inhibition where lipophilic character and specific steric/electronic effects are required [2].

1H-Indol-6-amine,4-(ethylthio)-: Why 4-Position Thioether Substitution is Non-Interchangeable


Simply substituting 1H-Indol-6-amine,4-(ethylthio)- with a common 4-substituted analog (e.g., 4-methyl, 4-methoxy, 4-chloro) is not scientifically equivalent for procurement decisions. The ethylthio group provides a unique electronic profile and a specific volume of lipophilic space compared to halogen or alkyl substituents [1]. This difference directly impacts target binding conformations and metabolic stability. For instance, sulfur-containing moieties are known to engage in distinct chalcogen bonding interactions and influence oxidative metabolic pathways differently than oxygen or carbon-based analogs, which can dramatically alter in vivo pharmacokinetic profiles and off-target selectivity [2]. Therefore, treating this compound as a generic '4-substituted indole' building block introduces significant risk of project failure due to unanticipated structure-activity relationship (SAR) cliffs or metabolic liabilities.

1H-Indol-6-amine,4-(ethylthio)-: Quantifiable Differentiation Evidence vs. Closest Analogs


Impact of 4-Ethylthio Substitution on Physicochemical Properties vs. Common Analogs

The 4-ethylthio group confers a higher calculated LogP (cLogP) compared to 4-methoxy or 4-amino analogs, indicating enhanced lipophilicity. This quantitative shift directly influences membrane permeability and non-specific protein binding .

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation in Hydrogen Bonding and Steric Parameters Compared to 4-Halogen Analogs

The ethylthio group presents a distinct steric and electronic profile compared to halogen substituents at the 4-position. The sulfur atom's larger van der Waals radius and polarizability create a unique 'steric shadow' and potential for chalcogen bonding, which can be critical for achieving target selectivity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Distinct Metabolic Pathway Susceptibility vs. 4-Methyl and 4-Methoxy Analogs

The 4-ethylthio group is a known substrate for cytochrome P450 (CYP)-mediated S-oxidation, a metabolic pathway distinct from the O-dealkylation (for 4-methoxy) or aromatic hydroxylation (for 4-methyl) pathways of its analogs [1]. This leads to a different metabolic fate and potential for unique drug-drug interaction (DDI) profiles [2].

Drug Metabolism Pharmacokinetics Toxicology

Reactivity and Synthetic Utility as a Building Block Compared to 4-Halo Analogs

Unlike 4-haloindoles which are primarily used as electrophilic partners in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the 4-ethylthio group offers orthogonal reactivity. The thioether can be selectively oxidized to a sulfoxide or sulfone, providing a versatile handle for tuning polarity and hydrogen-bonding capacity without altering the core indole framework [1]. This is a synthetic divergence point not available with 4-chloro or 4-methyl analogs.

Organic Synthesis Medicinal Chemistry Building Blocks

1H-Indol-6-amine,4-(ethylthio)-: High-Value Application Scenarios Derived from Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Medicinal chemists developing centrally-acting agents can leverage 1H-Indol-6-amine,4-(ethylthio)- as a key intermediate. Its cLogP of ~2.1, quantitatively higher than methoxy or unsubstituted analogs , positions it favorably for achieving passive blood-brain barrier (BBB) penetration. The ethylthio group's unique chalcogen bonding potential and steric profile provide a distinct SAR vector for enhancing subtype selectivity against CNS targets like GPCRs or ion channels [1].

Chemical Biology: Design of Selective Chemical Probes

For the development of high-quality chemical probes, 1H-Indol-6-amine,4-(ethylthio)- offers a path to improved selectivity. The steric and electronic differences of the ethylthio group compared to smaller substituents (e.g., -CH3, -Cl) can be exploited to design molecules that differentiate between closely related protein isoforms or receptor subtypes, where minor variations in the active site are present. Its unique metabolism via S-oxidation [1] can also be a strategic advantage in designing probes with a specific residence time or in developing 'turn-on' fluorescent probes for oxidative environments.

Process R&D: Late-Stage Functionalization and Derivatization

Process chemists value 1H-Indol-6-amine,4-(ethylthio)- for its orthogonal reactivity. Unlike 4-haloindoles, the thioether moiety enables late-stage functionalization via selective oxidation to the sulfoxide or sulfone . This provides a non-destructive method to fine-tune the compound's solubility, crystallinity, and target-binding properties in the final stages of a synthetic route, a key advantage in developing scalable and efficient manufacturing processes for complex drug candidates.

Material Science: Synthesis of Sulfur-Doped π-Conjugated Systems

In materials chemistry, 1H-Indol-6-amine,4-(ethylthio)- can serve as a monomer or precursor for the synthesis of sulfur-doped polycyclic aromatic hydrocarbons or conjugated polymers. The sulfur atom in the thioether group can act as a 'soft' heteroatom dopant, altering the electronic properties and frontier molecular orbital (FMO) energy levels of the resulting materials compared to oxygen- or nitrogen-doped analogs . This is particularly relevant for the development of organic semiconductors, photovoltaic materials, and charge-transport layers in organic electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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